molecular formula C₃₈H₄₉N₅O₇SSi₂ B1147448 O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-93-8

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

Cat. No.: B1147448
CAS No.: 148437-93-8
M. Wt: 776.06
InChI Key:
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Description

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine, also known as this compound, is a useful research compound. Its molecular formula is C₃₈H₄₉N₅O₇SSi₂ and its molecular weight is 776.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of guanosine derivatives has been a focus for enhancing nucleic acid research, providing insights into DNA repair mechanisms and the development of therapeutic agents. For instance, a study detailed the synthesis of etheno-modified guanosine derivatives, highlighting their utility in probing DNA damage and repair processes. The intricate synthesis routes often involve silylated nucleosides and selective functional group transformations, demonstrating the complexity and precision required in synthesizing these molecules (Kuśmierek et al., 1989).

Properties and Mechanistic Insights

  • Guanosine derivatives' properties, such as their redox behavior, have been studied to understand their biological relevance and potential in material science. For example, the electrochemical properties of tetrasubstituted tetraphenylethenes were investigated, shedding light on their redox behavior and potential applications in developing new materials with specific electronic properties (Schreivogel et al., 2006).

Applications in Biomedical Research

  • The ability of certain guanosine derivatives to interact with biological targets has been explored for therapeutic applications. Studies on O6-substituted guanosine derivatives have evaluated their potential to enhance the efficacy of anticancer treatments, demonstrating the significant role these molecules can play in medicinal chemistry and oncology (Mounetou et al., 1997).

Advanced Material Development

  • Research on guanosine derivatives extends into materials science, where their unique properties are harnessed for developing advanced materials. The synthesis and characterization of novel materials, such as those incorporating tetraphenylethylene and guanosine derivatives, highlight their potential in creating efficient electronic devices, including photovoltaic applications (Rananaware et al., 2017).

Mechanism of Action

As mentioned earlier, this compound targets specific mechanisms involved in cancer cell growth and division, inhibiting their proliferation .

Properties

IUPAC Name

O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQXSVPOWRSLN-SKHONUMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N5O7SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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